molecular formula C9H11FOS B12616609 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol CAS No. 919360-44-4

2-(3-Fluoro-4-methylsulfanylphenyl)ethanol

Cat. No.: B12616609
CAS No.: 919360-44-4
M. Wt: 186.25 g/mol
InChI Key: MFMDKEPAVTVGFP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylsulfanylphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives. It features a phenyl ring substituted with a fluorine atom and a methylsulfanyl group, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylsulfanylbenzene.

    Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethylene oxide to introduce the ethanol moiety.

    Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylsulfanylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Scientific Research Applications

2-(3-Fluoro-4-methylsulfanylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially modulating their activity. The presence of the fluorine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methylsulfanylphenyl)ethane
  • 2-(3-Fluoro-4-methylsulfanylphenyl)acetaldehyde
  • 2-(3-Fluoro-4-methylsulfanylphenyl)acetic acid

Uniqueness

2-(3-Fluoro-4-methylsulfanylphenyl)ethanol is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the phenyl ring, along with an ethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

919360-44-4

Molecular Formula

C9H11FOS

Molecular Weight

186.25 g/mol

IUPAC Name

2-(3-fluoro-4-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H11FOS/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

MFMDKEPAVTVGFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CCO)F

Origin of Product

United States

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